![molecular formula C19H20BrN3OS B2723493 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847390-20-9](/img/structure/B2723493.png)
1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea, also known as BRIMME, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential uses in various fields.
Aplicaciones Científicas De Investigación
Chemical Reactions and Compound Synthesis
The compound 1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea is of interest in the field of organic synthesis, where its bromophenyl and thiourea components play a crucial role. In a study, reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea were explored under basic conditions. These reactions showcased the potential of using brominated compounds and thioureas in forming novel chemical structures through processes like the Eschenmoser coupling reaction, indicating the chemical versatility and reactivity of such compounds (Kammel et al., 2015).
Pharmacological Activities
The pharmacological profile of compounds similar to this compound has been a subject of research, particularly in the context of antimicrobial, anti-inflammatory, and antiviral activities. Nitrosubstituted acyl thioureas have been synthesized and evaluated for their anti-cancer potencies, DNA interaction studies, and other biological activities, showcasing the potential of thiourea derivatives in medical chemistry for developing new therapeutic agents (Tahir et al., 2015).
Crystal Structure and Molecular Interaction
The study of crystal structures of related compounds, such as metobromuron (a phenylurea herbicide), reveals how the arrangement of molecules in the solid state and their interactions can influence the compound's properties. This knowledge is essential for designing compounds with desired physical and chemical characteristics (Kang et al., 2015).
Bioavailability and Drug Development
Research on improving the oral bioavailability of specific thiourea compounds, such as HI-443, a non-nucleoside reverse transcriptase inhibitor with potent anti-HIV activity, highlights the importance of formulation strategies in drug development. A novel formulation led to a significant improvement in oral bioavailability, indicating that chemical modifications and formulation approaches can enhance the therapeutic potential of thiourea derivatives (Uckun et al., 2007).
Molecular Docking and Biological Interactions
The synthesis and characterization of thiourea derivatives for studying their interactions with biological molecules, such as DNA, offer insights into the molecular basis of their biological activities. Molecular docking studies help in understanding the binding affinities and modes of action of these compounds, which is crucial for drug design and discovery processes (Mushtaque et al., 2016).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS/c1-12-16(17-11-15(24-2)7-8-18(17)22-12)9-10-21-19(25)23-14-5-3-13(20)4-6-14/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRMVSFCNVDTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC(=S)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2723415.png)
![N-(2-chloro-4-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2723416.png)
![2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2723418.png)
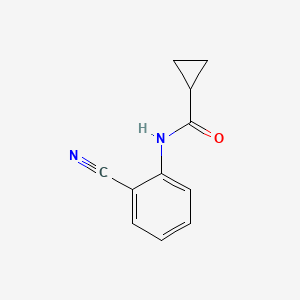

![N-(benzo[d]thiazol-6-yl)-4-(tert-butyl)benzamide](/img/structure/B2723422.png)
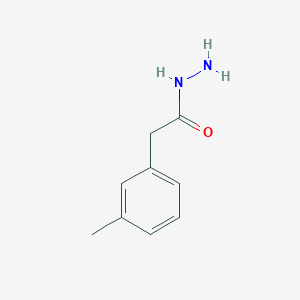

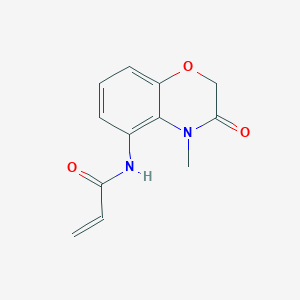
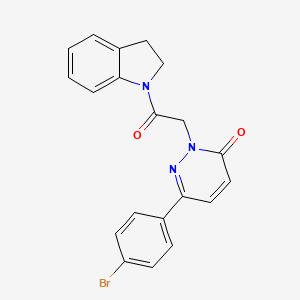
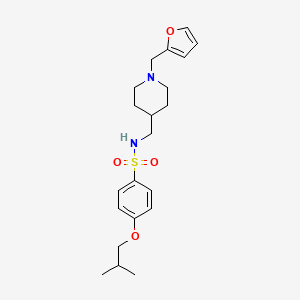
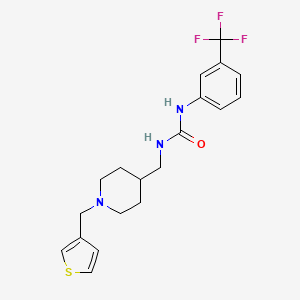
![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)
![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)